molecular formula C22H22N4O4 B11184873 Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11184873
M. Wt: 406.4 g/mol
InChI Key: RBTSIEDCAIBAAN-UHFFFAOYSA-N
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Description

Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a bicyclic core with substituents at positions 5, 6, and 5. The 5-phenyl group, 6-ethyl carboxylate, and 7-(3-ethoxy-4-hydroxyphenyl) substituents define its structural uniqueness. Triazolo-pyrimidines are pharmacologically significant, often explored for antimicrobial, antiviral, and enzyme-inhibitory activities . This compound’s 3-ethoxy-4-hydroxyphenyl group may enhance hydrogen-bonding interactions, influencing solubility and bioactivity.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H22N4O4/c1-3-29-17-12-15(10-11-16(17)27)20-18(21(28)30-4-2)19(14-8-6-5-7-9-14)25-22-23-13-24-26(20)22/h5-13,20,27H,3-4H2,1-2H3,(H,23,24,25)

InChI Key

RBTSIEDCAIBAAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C4=CC=CC=C4)C(=O)OCC)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogues differ in substituents at positions 5, 6, and 7, impacting physicochemical and biological properties:

Compound Name Position 5 Position 6 Position 7 Substituent Key Features
Target Compound Phenyl Ethyl carboxylate 3-Ethoxy-4-hydroxyphenyl Hydroxyl group enhances hydrophilicity; ethoxy improves metabolic stability
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Phenyl Ethyl carboxylate 2,4-Dimethoxyphenyl Methoxy groups increase lipophilicity; reduced H-bonding potential
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Phenyl Ethyl carboxylate 3,4,5-Trimethoxyphenyl Trimethoxy groups enhance π-π stacking; potential anticancer activity
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Trifluoromethyl Ethyl carboxylate 4-Bromophenyl Tetrazolo core; bromine aids crystallography; CF₃ improves metabolic resistance
Ethyl 2-amino-7-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Phenyl Ethyl carboxylate Methyl Amino group at position 2 enhances intermolecular H-bonding; dihydro form improves solubility

Key Observations :

  • Hydrophilicity : The target compound’s 4-hydroxyphenyl group increases water solubility compared to methoxy-substituted analogues (e.g., 2,4-dimethoxy or 3,4,5-trimethoxy derivatives) .
  • Bioactivity : Trimethoxy derivatives (e.g., ) show enhanced π-interactions with biological targets, while bromophenyl and trifluoromethyl groups (e.g., ) improve binding to hydrophobic enzyme pockets.
  • Synthetic Flexibility: Amino or sulfanyl substituents (e.g., ) allow regioselective modifications, enabling tailored bioactivity.

Key Observations :

  • The target compound’s synthesis (analogous to ) employs eco-friendly solvents (water/ethanol) and a recyclable additive, aligning with green chemistry principles.
  • Tetrazolo derivatives (e.g., ) require corrosive HCl, limiting scalability.
  • Regioselective syntheses (e.g., ) demonstrate the impact of reaction conditions on product diversity.

Key Observations :

  • The target compound’s 3-ethoxy-4-hydroxyphenyl group may mimic natural phenolic inhibitors (e.g., tyrosine kinase inhibitors).

Biological Activity

Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazolo-pyrimidine framework, which is known for its diverse pharmacological properties. Its chemical formula is C20H22N4O4C_{20}H_{22}N_4O_4, and it has a molecular weight of 382.42 g/mol. The presence of the ethoxy and hydroxy groups contributes to its solubility and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Test System IC50 Value (µM) Reference
DPPH Radical Scavenging25.3
ABTS Radical Scavenging18.7

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. The following table summarizes its effectiveness against selected bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anti-inflammatory Effects

In vivo studies have demonstrated the anti-inflammatory potential of this compound. It was found to significantly reduce inflammation in animal models of arthritis.

Case Study: Arthritis Model

In a controlled study using rats with induced arthritis, treatment with the compound resulted in a reduction of paw swelling by approximately 45% compared to control groups.

Antitumor Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies on cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation.

Cell Line IC50 Value (µM) Effect Reference
MCF-7 (Breast Cancer)12.5Induces Apoptosis
HeLa (Cervical Cancer)10.0Inhibits Proliferation

The biological activity of this compound is believed to involve multiple pathways:

  • Antioxidant Mechanism : The hydroxy group enhances electron donation capabilities, allowing it to neutralize free radicals effectively.
  • Antimicrobial Mechanism : It disrupts bacterial cell membrane integrity and inhibits essential enzymes.
  • Anti-inflammatory Mechanism : It modulates cytokine production and reduces leukocyte infiltration at inflammation sites.
  • Antitumor Mechanism : It activates caspase pathways leading to programmed cell death in cancer cells.

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